(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride
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Overview
Description
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride, also known as DL-Methylephedrine hydrochloride, is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride typically involves the reaction of ephedrine or pseudoephedrine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced technology to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving neurotransmitter activity and receptor binding.
Industry: The compound is used in the manufacture of various chemical products, including solvents and intermediates.
Mechanism of Action
The mechanism of action of (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased activity of the sympathetic nervous system, resulting in effects such as bronchodilation and vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure but lacks the dimethylamino group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects.
Methylephedrine: Similar to (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride but with different stereochemistry.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
1-methoxy-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)11(13-3)10-7-5-4-6-8-10;/h4-9,11-12H,1-3H3;1H |
InChI Key |
VAUZJLKOWYIGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC)NC.Cl |
Origin of Product |
United States |
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